1-Hydroxyrutecarpine

Description

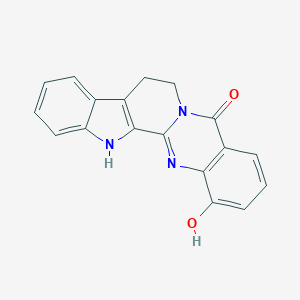

Structure

3D Structure

Propriétés

IUPAC Name |

19-hydroxy-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15(20),16,18-octaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c22-14-7-3-5-12-15(14)20-17-16-11(8-9-21(17)18(12)23)10-4-1-2-6-13(10)19-16/h1-7,19,22H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBYAIMGJMOBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC3=C(C2=O)C=CC=C3O)C4=C1C5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of 1-Hydroxyrutecarpine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxyrutecarpine, a hydroxylated derivative of the quinazolinocarboline alkaloid rutecarpine, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its cytotoxic, anti-inflammatory, and vasorelaxant properties. Drawing upon available in vitro data, this document outlines the key signaling pathways likely involved in its bioactivity and provides detailed experimental protocols for its investigation. Quantitative data is presented in structured tables for clarity, and signaling pathways are visualized using Graphviz diagrams. While direct and extensive research on this compound is still emerging, this guide synthesizes the existing knowledge and provides a framework for future research and development.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Quantitative Data: Cytotoxicity and Antiproliferative Effects

The following table summarizes the available quantitative data on the cytotoxic and antiproliferative activity of this compound.

| Cell Line | Assay Type | Parameter | Value | Reference |

| P-388 (Murine Leukemia) | Cytotoxicity | ED50 | 3.72 µg/mL | [1] |

| HT-29 (Human Colon Adenocarcinoma) | Cytotoxicity | ED50 | 7.44 µg/mL | [1] |

| P-388 (Murine Leukemia) | Antiproliferative | IC50 | 12.4 µM | [1] |

| HT-29 (Human Colon Adenocarcinoma) | Antiproliferative | IC50 | 24.7 µM | [1] |

Proposed Signaling Pathway for Cytotoxicity

Based on the known mechanisms of related compounds, the cytotoxic action of this compound is likely to involve the activation of intrinsic apoptotic pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound

-

Target cancer cell lines (e.g., P-388, HT-29)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the prepared dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the ED50 or IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

While specific quantitative data for this compound is limited, its parent compound, rutaecarpine, exhibits significant anti-inflammatory properties. It is plausible that this compound shares a similar mechanism of action, primarily through the inhibition of pro-inflammatory mediators and modulation of key signaling pathways.

Proposed Signaling Pathways for Anti-inflammatory Action

The anti-inflammatory effects are likely mediated by the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the expression of pro-inflammatory enzymes and cytokines.

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

This protocol describes the use of the Griess assay to quantify the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include control wells (cells only), LPS-only wells, and wells with this compound alone.

-

Griess Assay:

-

Transfer 50 µL of cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by this compound.

Vasorelaxant Activity

The parent compound, rutaecarpine, is known to induce vasorelaxation, an effect that is largely dependent on the endothelium and involves the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway. It is hypothesized that this compound exerts similar effects on vascular smooth muscle.

Proposed Signaling Pathway for Vasorelaxation

The proposed mechanism involves the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased NO production, subsequent activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells, and an increase in cGMP levels, ultimately causing vasorelaxation.

Experimental Protocol: Ex Vivo Vasorelaxation Assay Using Wire Myography

This protocol describes the assessment of the vasorelaxant effects of this compound on isolated arterial rings.

Materials:

-

Aortic or mesenteric artery rings from rats or mice

-

Krebs-Henseleit solution

-

Phenylephrine (PE) or KCl for pre-contraction

-

Acetylcholine (ACh) to test endothelium integrity

-

This compound

-

Wire myograph system

-

Data acquisition system

Procedure:

-

Tissue Preparation: Isolate the artery and cut it into 2-3 mm rings. Mount the rings in the wire myograph chambers filled with Krebs-Henseleit solution, bubbled with 95% O₂/5% CO₂ at 37°C.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

-

Viability and Endothelium Integrity Check:

-

Contract the rings with KCl (60 mM).

-

After washing and returning to baseline, pre-contract the rings with phenylephrine (1 µM).

-

Once a stable contraction is achieved, add acetylcholine (10 µM) to assess endothelium-dependent relaxation. A relaxation of >70% indicates intact endothelium.

-

-

Concentration-Response Curve:

-

Wash the rings and allow them to return to baseline.

-

Pre-contract the rings again with phenylephrine.

-

Once a stable plateau is reached, add cumulative concentrations of this compound to the bath.

-

-

Data Analysis: Record the changes in tension. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the log concentration of this compound to determine the EC50 value.

Antiplatelet Activity

This compound has been reported to possess antiplatelet activity, though the precise mechanism and quantitative potency are not yet fully elucidated.[1] The mechanism likely involves the inhibition of platelet aggregation pathways.

Proposed Experimental Workflow for Investigating Antiplatelet Activity

A logical workflow to investigate the antiplatelet mechanism of this compound is outlined below.

Conclusion

This compound is a promising natural product derivative with demonstrated cytotoxic and potential anti-inflammatory and vasorelaxant activities. While current research provides a foundational understanding of its mechanism of action, further in-depth studies are required to fully elucidate the specific molecular targets and signaling pathways involved. The experimental protocols and proposed mechanisms outlined in this guide offer a robust framework for researchers to advance the investigation of this compound and evaluate its therapeutic potential. The generation of more comprehensive quantitative data will be crucial for its future development as a potential therapeutic agent.

References

1-Hydroxyrutecarpine: A Technical Overview of Its Biological Activity and Putative Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxyrutecarpine is a derivative of rutecarpine, a naturally occurring indolopyridoquinazoline alkaloid found in the plant Evodia rutaecarpa. While its parent compound, rutecarpine, has been more extensively studied for its cardiovascular and anti-inflammatory properties, this compound has demonstrated notable cytotoxic and antiplatelet activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its biological effects. Due to the limited direct research on the specific signaling pathways of this compound, this document also discusses the well-established signaling pathways of its parent compound, rutecarpine, as a predictive framework.

Quantitative Data on Biological Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The available quantitative data, primarily half-maximal effective concentration (ED50) and half-maximal inhibitory concentration (IC50) values, are summarized below.

| Cell Line | Assay Type | Parameter | Value (µg/mL) | Value (µM) | Reference |

| P-388 (Murine Leukemia) | Cytotoxicity | ED50 | 3.72 | - | |

| HT-29 (Human Colon Carcinoma) | Cytotoxicity | ED50 | 7.44 | - | |

| P-388 (Murine Leukemia) | Cytotoxicity | IC50 | - | 12.4 | |

| HT-29 (Human Colon Carcinoma) | Proliferation | IC50 | - | 24.7 |

Postulated Signaling Pathways (Based on Rutecarpine)

While the specific signaling pathways of this compound remain to be fully elucidated, the mechanisms of its parent compound, rutecarpine, offer valuable insights into its potential modes of action. Rutecarpine is known to modulate several key signaling cascades, including the MAPK/NF-κB and PI3K/Akt pathways.

Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) Signaling

Rutecarpine has been shown to exert anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways. It is plausible that this compound may share similar mechanisms.

Caption: Postulated inhibition of MAPK and NF-κB pathways by rutecarpine.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Some studies on rutecarpine suggest its involvement in modulating this pathway, which could be relevant to the cytotoxic effects observed with this compound.

Caption: Potential modulation of the PI3K/Akt signaling pathway by rutecarpine.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.

1-Hydroxyrutecarpine: A Technical Guide to its Molecular Targets and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxyrutecarpine is a derivative of the indolopyridoquinazoline alkaloid, rutecarpine, found in the unripe fruit of Evodia rutaecarpa. While research on this compound is not as extensive as on its parent compound, existing studies indicate its potential as a bioactive molecule with cytotoxic and antiplatelet activities. This technical guide provides a comprehensive overview of the known and potential molecular targets of this compound, drawing upon direct evidence where available and inferring potential mechanisms from studies on the closely related compound, rutecarpine.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and the related compound, rutecarpine.

Table 1: Cytotoxicity of this compound

| Cell Line | ED50 (µg/mL) |

| P-388 (murine leukemia) | 3.72 |

| HT-29 (human colon adenocarcinoma) | 7.44 |

Table 2: Inhibitory Activity of Rutecarpine (Related Compound) on Cyclooxygenase (COX) Enzymes

| Enzyme | IC50 (µM) |

| COX-1 | 8.7[1] |

| COX-2 | 0.28[1] |

Potential Molecular Targets and Signaling Pathways

Based on the activities of the structurally similar compound rutecarpine, the following are potential molecular targets and signaling pathways for this compound.

Cyclooxygenase (COX) Enzymes

Rutecarpine has been shown to be a potent inhibitor of COX-2 and a less potent inhibitor of COX-1.[1] This suggests that this compound may also exhibit inhibitory activity against these enzymes, which are key mediators of inflammation and pain.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Rutecarpine has been demonstrated to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit.[2][3]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. Studies on rutecarpine have shown that it can inhibit the phosphorylation of key proteins in the MAPK cascade, such as ERK1/2, JNK, and p38.[2]

Apoptosis

This compound has demonstrated cytotoxic effects, suggesting it may induce apoptosis in cancer cells. The exact mechanism is yet to be fully elucidated, but it could involve the modulation of pro- and anti-apoptotic proteins, similar to other cytotoxic agents.

Platelet Aggregation

This compound has been noted for its antiplatelet activity. The mechanism likely involves interference with signaling pathways that lead to platelet activation and aggregation.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound's molecular targets.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

Materials:

-

Target cell lines (e.g., P-388, HT-29)

-

Complete cell culture medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the ED50 value.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound

-

Assay buffer

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

-

Pre-incubate the COX enzyme with different concentrations of this compound or a vehicle control in the assay buffer.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific time at 37°C.

-

Stop the reaction.

-

Measure the amount of PGE2 produced using an EIA kit.

-

Calculate the percentage of COX inhibition and determine the IC50 value.

Western Blot Analysis for NF-κB and MAPK Pathways

This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

This compound

-

LPS (lipopolysaccharide) for stimulation

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-ERK, anti-p-JNK, anti-p-p38, and their total protein counterparts)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Imaging system

Procedure:

-

Treat cells with this compound for a specified time, followed by stimulation with LPS.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation.

Materials:

-

Human or animal blood

-

Anticoagulant (e.g., sodium citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Aggregating agent (e.g., ADP, collagen)

-

This compound

-

Platelet aggregometer

Procedure:

-

Prepare PRP and PPP from whole blood by centrifugation.

-

Adjust the platelet count in the PRP.

-

Pre-incubate the PRP with different concentrations of this compound or a vehicle control.

-

Initiate platelet aggregation by adding an aggregating agent.

-

Monitor the change in light transmittance using a platelet aggregometer.

-

Calculate the percentage of inhibition of platelet aggregation.[4][5][6][7][8]

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways modulated by this compound and a general experimental workflow for its analysis.

Conclusion

This compound is a promising natural product derivative with demonstrated cytotoxic and antiplatelet activities. While direct research into its molecular targets is ongoing, evidence from the closely related compound rutecarpine suggests that its mechanisms of action may involve the inhibition of COX enzymes and the modulation of the NF-κB and MAPK signaling pathways. Further investigation is warranted to fully elucidate the specific molecular interactions and therapeutic potential of this compound. The experimental protocols and workflows provided in this guide offer a framework for such future research.

References

- 1. A new class of COX-2 inhibitor, rutaecarpine from Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Estimation of anti-platelet drugs on human platelet aggregation with a novel whole blood aggregometer by a screen filtration pressure method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Profile of 1-Hydroxyrutecarpine: A Technical Guide for Researchers

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural products are a promising source of novel anti-inflammatory agents. Rutaecarpine, an alkaloid isolated from the unripe fruit of Evodia rutaecarpa, has demonstrated significant anti-inflammatory properties in various preclinical models. This document provides a comprehensive overview of the anti-inflammatory effects of rutaecarpine, with a focus on its molecular mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. The primary mechanisms underlying rutaecarpine's anti-inflammatory activity involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators.

Core Mechanisms of Action

Rutaecarpine exerts its anti-inflammatory effects by modulating key signaling pathways that are central to the inflammatory response. The primary targets are the NF-κB and MAPK pathways, which are often activated by inflammatory stimuli such as lipopolysaccharide (LPS).

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Rutaecarpine has been shown to inhibit this pathway by:

-

Preventing the phosphorylation and degradation of IκBα.

-

Inhibiting the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. [1][2]

By blocking these critical steps, rutaecarpine effectively suppresses the expression of NF-κB target genes, including those for iNOS, COX-2, TNF-α, and IL-1β.[1][3]

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs.

Studies have demonstrated that rutaecarpine can:

The inhibition of the MAPK pathway by rutaecarpine contributes to the downregulation of pro-inflammatory mediator production.

Quantitative Data on Anti-Inflammatory Effects of Rutaecarpine

The following tables summarize the quantitative data from in vitro studies on the effects of rutaecarpine on various inflammatory markers.

Table 1: Effect of Rutaecarpine on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | Rutaecarpine Concentration (µM) | Inhibition (%) | Reference |

| Nitric Oxide (NO) | 10 | Significant Reduction | [1][3] |

| 20 | Significant Reduction | [1][3] | |

| iNOS (protein expression) | 10 | Significant Reduction | [1][2] |

| 20 | Significant Reduction | [1][2] | |

| COX-2 (protein expression) | 10 | Significant Reduction | [1][2] |

| 20 | Significant Reduction | [1][2] | |

| TNF-α (production) | 10 | Significant Reduction | [1][3] |

| 20 | Significant Reduction | [1][3] | |

| IL-1β (production) | 10 | Significant Reduction | [1][3] |

| 20 | Significant Reduction | [1][3] |

Table 2: Effect of Rutaecarpine on NF-κB and MAPK Signaling Pathways in LPS-stimulated RAW 264.7 Macrophages

| Signaling Protein | Rutaecarpine Concentration (µM) | Effect | Reference |

| p-IκBα | 10, 20 | Significant Inhibition | [1][2] |

| p-p65 (NF-κB) | 10, 20 | Significant Inhibition | [1][2] |

| p-p38 (MAPK) | 10, 20 | Significant Inhibition | [2] |

| p-JNK (MAPK) | 10, 20 | Significant Inhibition | [2] |

| p-PI3K | 10, 20 | Concentration-dependent Suppression | [1] |

| p-Akt | 10, 20 | Concentration-dependent Suppression | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Inhibition of the NF-κB signaling pathway by rutaecarpine.

Caption: Modulation of the MAPK signaling pathway by rutaecarpine.

Caption: In vitro anti-inflammatory experimental workflow.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory effects of compounds like rutaecarpine. These protocols can be adapted for the investigation of this compound.

In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

5.1.1. Cell Culture and Treatment

-

Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for Western blotting) and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound (or a vehicle control, e.g., DMSO) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine production, shorter times for signaling protein phosphorylation).

5.1.2. Cell Viability Assay (MTT Assay)

-

After the treatment period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

5.1.3. Nitric Oxide (NO) Production Assay

-

Collect the cell culture supernatant after the 24-hour incubation period.

-

Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

5.1.4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Collect the cell culture supernatant after the 24-hour incubation period.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

5.1.5. Western Blot Analysis

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

5.2.1. Animal Model and Treatment

-

Use male Sprague-Dawley or Wistar rats (180-220 g).

-

Acclimatize the animals for at least one week before the experiment.

-

Administer this compound orally or intraperitoneally at various doses (or a vehicle control) 1 hour before the carrageenan injection. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.

-

Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat to induce edema.

5.2.2. Measurement of Paw Edema

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vt).

-

Calculate the increase in paw volume (edema) as Vt - V₀.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

5.2.3. Myeloperoxidase (MPO) Activity Assay

-

At the end of the experiment (e.g., 5 hours post-carrageenan), euthanize the animals and collect the paw tissue.

-

Homogenize the tissue in a suitable buffer and centrifuge to obtain the supernatant.

-

Measure the MPO activity in the supernatant, which is an indicator of neutrophil infiltration, using a commercially available kit or a standard colorimetric assay.

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory potential of rutaecarpine, primarily through its inhibitory effects on the NF-κB and MAPK signaling pathways. While direct experimental data for this compound is currently lacking, its structural similarity to rutaecarpine and the known anti-inflammatory activity of other rutaecarpine metabolites suggest that it is a promising candidate for further investigation.

Future research should focus on:

-

Evaluating the in vitro anti-inflammatory activity of this compound using the protocols outlined in this guide to determine its effects on pro-inflammatory mediators and key signaling pathways.

-

Conducting in vivo studies to assess the efficacy of this compound in animal models of inflammation.

-

Investigating the structure-activity relationship of hydroxylated rutaecarpine derivatives to identify more potent and selective anti-inflammatory agents.

-

Exploring the potential synergistic effects of this compound with other anti-inflammatory compounds.

A thorough investigation of this compound's anti-inflammatory properties will provide valuable insights for the development of novel therapeutics for the treatment of inflammatory diseases.

References

The Cytotoxic Properties of 1-Hydroxyrutecarpine: A Technical Guide

Abstract

1-Hydroxyrutecarpine, a hydroxy-derivative of the indolopyridoquinazoline alkaloid rutaecarpine, has demonstrated notable cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of its cytotoxic properties, potential mechanisms of action, and the experimental protocols used for its evaluation. The document summarizes key quantitative data, elucidates potential signaling pathways involved in its cytotoxic activity, and offers detailed methodologies for researchers and drug development professionals.

Introduction

Natural products remain a vital source of lead compounds in cancer drug discovery. Rutaecarpine, an alkaloid isolated from plants like Evodia rutaecarpa, and its derivatives have been the subject of significant research due to their diverse biological activities. This compound is one such derivative that has shown promising cytotoxic and antiplatelet activities.[1][2] Its potential as an anti-cancer agent stems from its ability to inhibit the proliferation of tumor cells, making it a compound of interest for further investigation and development.

Cytotoxic Activity of this compound

The cytotoxic potential of this compound has been quantified against several cancer cell lines. The efficacy is typically measured by the half-maximal effective concentration (ED₅₀) or the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Cytotoxicity Data for this compound

| Cell Line | Cancer Type | Parameter | Value (µg/mL) | Reference |

|---|---|---|---|---|

| P-388 | Murine Leukemia | ED₅₀ | 3.72 | [1][2] |

| HT-29 | Human Colon Adenocarcinoma | ED₅₀ | 7.44 |[1][2] |

ED₅₀ (Effective Dose 50) is the concentration of a drug that gives half of the maximal response.

Proposed Mechanism of Action

While the precise molecular mechanisms of this compound are still under full investigation, evidence from studies on its parent compound, rutaecarpine, and other derivatives suggests a multi-faceted mode of action.

Inhibition of Topoisomerases

A primary proposed mechanism for the cytotoxicity of rutaecarpine derivatives is the inhibition of DNA topoisomerases.[3][4] Topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription.[5][6] Topoisomerase inhibitors act as "poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA, known as the topoisomerase cleavage complex (TOP1cc).[6][7] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of DNA strand breaks when a replication fork collides with the trapped complex.[5][8] These DNA lesions can trigger cell cycle arrest and ultimately lead to apoptotic cell death.[9]

Caption: Figure 1: Mechanism of Topoisomerase I Inhibition.

Induction of Apoptosis

The accumulation of DNA damage and cellular stress induced by topoisomerase inhibition typically culminates in apoptosis, or programmed cell death. This process is mediated by complex signaling cascades. Key pathways often implicated in chemotherapy-induced apoptosis include the activation of stress-related kinases and the intrinsic (mitochondrial) pathway.

-

JNK/p53 Activation: DNA damage can activate stress kinases like c-Jun N-terminal Kinase (JNK) and the tumor suppressor protein p53.[10][11] These proteins can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as Bax and Bak.[10]

-

Mitochondrial Pathway: The activation of Bax and Bak leads to mitochondrial outer membrane permeabilization (MOMP).[12] This results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9.[12]

-

Caspase Cascade: Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11]

Caption: Figure 2: Proposed Apoptotic Signaling Pathway.

Experimental Protocols

The evaluation of cytotoxic properties involves a series of standardized in vitro assays. The general workflow is depicted below, followed by detailed methodologies for key experiments.

Caption: Figure 3: General Experimental Workflow.

Cell Viability and Cytotoxicity Assays

These assays measure the proportion of viable cells after treatment with the test compound.

-

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

-

Protocol:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound and incubate for the desired period (e.g., 48 hours).

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

-

-

SRB Assay (Sulphorhodamine B)

-

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions, providing a measure of total biomass.

-

Protocol:

-

After treatment and incubation, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and air dry.

-

Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).

-

Measure the absorbance at approximately 510 nm.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

-

Protocol:

-

Culture and treat cells as required.

-

Harvest cells (including floating cells in the supernatant) and wash with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Interpretation: Viable cells (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).

-

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

-

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this relaxation is prevented. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

-

Protocol:

-

Set up a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and reaction buffer.

-

Add this compound at various concentrations to the reaction tubes. Include a positive control (e.g., Camptothecin) and a no-enzyme negative control.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).

-

Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.

-

Interpretation: The supercoiled DNA band will decrease, and the relaxed DNA band will increase in the active enzyme lane. An effective inhibitor will show a persistence of the supercoiled DNA band compared to the uninhibited enzyme control.

-

Conclusion and Future Directions

This compound exhibits significant cytotoxic properties against cancer cells, with evidence suggesting that its mechanism of action may involve the inhibition of DNA topoisomerase I and subsequent induction of apoptosis. The quantitative data, while limited, supports its potential as an anticancer agent.

Future research should focus on:

-

Expanding the cytotoxicity screening to a broader panel of human cancer cell lines to determine its spectrum of activity.

-

Conducting detailed mechanistic studies to confirm topoisomerase inhibition and definitively map the signaling pathways involved in apoptosis.

-

Performing cell cycle analysis to understand if the compound induces arrest at specific checkpoints.

-

Evaluating the compound's efficacy and toxicity in preclinical in vivo animal models.

This comprehensive approach will be crucial in validating this compound as a viable candidate for further drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Hydroxyrutaecarpine CAS#: 53600-24-1 [m.chemicalbook.com]

- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 4. New topoisomerases inhibitors: synthesis of rutaecarpine derivatives and their inhibitory activity against topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Common Chemical Inductors of Replication Stress: Focus on Cell-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

1-Hydroxyrutecarpine: A Technical Guide on its Antiplatelet Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet activation and aggregation are critical physiological processes in hemostasis, but their uncontrolled activation can lead to thromboembolic diseases such as heart attack and stroke. Consequently, the development of novel antiplatelet agents is a significant area of pharmaceutical research. 1-Hydroxyrutecarpine, an indolopyridoquinazoline alkaloid, has been identified as a compound with antiplatelet properties. This technical guide provides a comprehensive overview of the current knowledge on the antiplatelet activity of this compound, with comparative data from its well-studied parent compound, rutecarpine. This document details the quantitative inhibitory effects, plausible experimental methodologies, and the underlying signaling pathways involved.

Quantitative Data on Antiplatelet Activity

The inhibitory potency of this compound and its parent compound, rutecarpine, against platelet aggregation induced by different agonists is summarized below. This allows for a comparative assessment of their efficacy.

Table 1: Inhibitory Concentration (IC50) of this compound and Rutecarpine on Platelet Aggregation

| Compound | Agonist | IC50 (µg/mL) | IC50 (µM) | Species | Reference |

| This compound | Arachidonic Acid | ~1-2 | ~3.3-6.6* | Rabbit | [1] |

| Rutecarpine | Collagen | - | ~2.5 | Human | [2] |

| Rutecarpine | Arachidonic Acid, ADP, Thrombin, U46619 | >100 µM | >100 | Human | [2] |

*Calculated based on a molecular weight of 303.31 g/mol for this compound.[3][4]

Experimental Protocols

While the full experimental details for the study on this compound are not publicly available, this section outlines representative protocols for the key assays used in evaluating the antiplatelet activity of such compounds, based on established methodologies for rutecarpine and other antiplatelet agents.[2][5][6][7][8][9][10]

Preparation of Washed Platelets

A standardized method for preparing washed platelets is crucial for in vitro aggregation studies to eliminate plasma components that could interfere with the assay.[5][6][7]

-

Blood Collection: Whole blood is drawn from healthy, drug-free donors into tubes containing an anticoagulant solution, typically acid-citrate-dextrose (ACD).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 250 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

-

Platelet Pelletization: The PRP is then centrifuged at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.

-

Washing: The platelet pellet is gently resuspended in a washing buffer (e.g., Tyrode's buffer) containing apyrase and prostacyclin (PGI2) to prevent premature activation. This washing step is repeated to ensure the removal of plasma proteins.

-

Final Resuspension: The final platelet pellet is resuspended in Tyrode's buffer, and the platelet count is adjusted to a standardized concentration (e.g., 3.6 x 10⁸ cells/mL) for use in aggregation assays.[2]

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelets as they aggregate in response to an agonist.[8][9][10]

-

Instrumentation: A light transmission aggregometer is used for this assay.

-

Baseline Calibration: Platelet-poor plasma (PPP), obtained by high-speed centrifugation of whole blood, is used to set the 100% aggregation baseline, while the washed platelet suspension is used to set the 0% baseline.

-

Incubation: A defined volume of the washed platelet suspension is pre-incubated with either a vehicle control (e.g., DMSO) or varying concentrations of the test compound (this compound) for a specified time (e.g., 3 minutes) at 37°C with stirring.

-

Agonist Addition: Platelet aggregation is initiated by adding a specific agonist, such as arachidonic acid.

-

Data Recording: The change in light transmission is recorded over time to generate an aggregation curve. The maximum aggregation percentage is determined, and IC50 values are calculated from the concentration-response curves.

Western Blot Analysis for Signaling Proteins

To investigate the molecular mechanism of action, Western blotting can be employed to assess the phosphorylation status of key signaling proteins in platelets.[11][12][13][14][15][16]

-

Platelet Stimulation and Lysis: Washed platelets are pre-incubated with the test compound or vehicle, followed by stimulation with an agonist. The reaction is stopped, and the platelets are lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target signaling proteins (e.g., PLCγ2, Akt, p38 MAPK).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanism of Action

The antiplatelet activity of this compound has been specifically demonstrated against arachidonic acid-induced aggregation.[1] This suggests a mechanism of action that involves the inhibition of the cyclooxygenase (COX) or thromboxane synthase enzymes, which are key to the conversion of arachidonic acid into the potent platelet agonist, thromboxane A2 (TXA2).

Further insights into the potential molecular targets can be gleaned from the extensive research on its parent compound, rutecarpine. Rutecarpine has been shown to inhibit platelet activation through multiple signaling pathways, primarily when stimulated by collagen.[2][17][18] These include the inhibition of:

-

Phospholipase C (PLC)γ2 Activation: Leading to reduced formation of inositol triphosphate (IP3) and diacylglycerol (DAG), thereby decreasing intracellular calcium mobilization and protein kinase C (PKC) activation.[2][17][18]

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for the amplification of platelet activation signals.[2][17][18]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Including the inhibition of p38 MAPK, ERK1/2, and JNK1/2 phosphorylation.[2][11]

The following diagrams illustrate the potential points of inhibition for this compound and the established pathways for rutecarpine.

Caption: Putative and established inhibitory signaling pathways.

Caption: General experimental workflow for assessing antiplatelet activity.

Conclusion

This compound demonstrates potent inhibitory activity against arachidonic acid-induced platelet aggregation, suggesting its potential as a therapeutic agent for thromboembolic disorders. Its mechanism of action likely involves the inhibition of the thromboxane A2 synthesis pathway. Further research, drawing upon the extensive studies of its parent compound, rutecarpine, is warranted to fully elucidate its inhibitory effects on other platelet activation pathways and to evaluate its efficacy and safety in preclinical models. The data and protocols presented in this guide provide a foundational framework for researchers and drug development professionals to advance the investigation of this compound as a novel antiplatelet drug candidate.

References

- 1. Indolopyridoquinazoline alkaloids with antiplatelet aggregation activity from Zanthoxylum integrifoliolum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1-Hydroxyrutaecarpine CAS#: 53600-24-1 [m.chemicalbook.com]

- 4. 1-Hydroxyrutaecarpine | C18H13N3O2 | CID 10447696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation of washed platelet suspensions from human and rodent blood. | Semantic Scholar [semanticscholar.org]

- 6. Preparation of Washed Human Platelets for Quantitative Metabolic Flux Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation of Washed Human Platelets for Quantitative Metabolic Flux Studies [jove.com]

- 8. helena.com [helena.com]

- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. coachrom.com [coachrom.com]

- 11. mdpi.com [mdpi.com]

- 12. Platelet Sample Preparation and Western Blotting [bio-protocol.org]

- 13. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western blot protocol | Abcam [abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 18. Rutaecarpine, an Alkaloid from Evodia rutaecarpa, Can Prevent Platelet Activation in Humans and Reduce Microvascular Thrombosis in Mice: Crucial Role of the PI3K/Akt/GSK3β Signal Axis through a Cyclic Nucleotides/VASP-Independent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of 1-Hydroxyrutecarpine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxyrutecarpine, a derivative of the quinazolinocarboline alkaloid rutaecarpine, has emerged as a compound of interest for its potential therapeutic applications. While research into its specific neuroprotective effects is ongoing, this technical guide synthesizes the current understanding of the likely mechanisms and experimental approaches for its evaluation. Drawing parallels from related compounds and established neuroprotection research, this document outlines the key signaling pathways, experimental models, and quantitative assessment methodologies relevant to characterizing the neuroprotective profile of this compound. The primary focus is on its potential to mitigate oxidative stress, neuroinflammation, and apoptosis, which are critical pathological processes in a range of neurodegenerative disorders.

Introduction to Neuroprotection and the Promise of this compound

Neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is neuroprotection, which aims to prevent or slow down this neuronal cell death. The mechanisms underlying neurodegeneration are complex and multifactorial, with oxidative stress, neuroinflammation, and apoptosis playing central roles.

Natural compounds and their derivatives are a rich source for the discovery of novel neuroprotective agents. This compound, a metabolite of rutaecarpine found in the medicinal plant Evodia rutaecarpa, is one such compound. While direct and extensive research on its neuroprotective potential is still developing, its structural similarity to other known neuroprotective alkaloids suggests it may act through similar pathways. This guide provides a comprehensive overview of the anticipated neuroprotective mechanisms of this compound and the experimental frameworks to validate them.

Potential Neuroprotective Mechanisms of this compound

Based on the known activities of structurally related compounds, this compound is hypothesized to exert its neuroprotective effects through the modulation of key signaling pathways involved in cellular stress and survival.

Attenuation of Oxidative Stress via the Nrf2/HO-1 Pathway

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage. The Keap1-Nrf2/ARE signaling pathway is a critical regulator of endogenous antioxidant responses.

-

Activation: Under conditions of oxidative stress, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) dissociates from its inhibitor Keap1 (Kelch-like ECH-associated protein 1) and translocates to the nucleus.

-

Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.

-

Key Enzymes: This includes enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT), which collectively work to neutralize ROS and protect the cell from oxidative damage.

It is plausible that this compound could activate this pathway, thereby enhancing the antioxidant capacity of neuronal cells.

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative diseases. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway.

-

Anti-apoptotic Proteins: Proteins like Bcl-2 and Bcl-xL inhibit apoptosis.

-

Pro-apoptotic Proteins: Proteins like Bax and Bak promote apoptosis by increasing mitochondrial outer membrane permeabilization, leading to the release of cytochrome c.

-

Caspase Cascade: Cytochrome c release initiates a cascade of caspase activation, with caspase-3 being a key executioner caspase that cleaves various cellular substrates, leading to cell death.

This compound may inhibit apoptosis by upregulating anti-apoptotic proteins, downregulating pro-apoptotic proteins, and inhibiting the activation of caspase-3.

Alleviation of Neuroinflammation

Chronic neuroinflammation, mediated primarily by activated microglia and astrocytes, contributes significantly to neuronal damage. Activated microglia release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as reactive oxygen and nitrogen species, creating a neurotoxic environment. This compound may possess anti-inflammatory properties by inhibiting the activation of microglia and reducing the production of these inflammatory mediators.

Quantitative Data on Neuroprotective Effects

While specific quantitative data for this compound is limited in the public domain, the following tables provide a representative structure for presenting such data, based on findings for analogous neuroprotective compounds.

Table 1: Effect of this compound on Cell Viability in Neuronal Cell Lines

| Cell Line | Neurotoxic Insult | This compound (µM) | Cell Viability (%) |

| SH-SY5Y | 6-OHDA (100 µM) | 0 (Control) | 52.3 ± 4.1 |

| 1 | 65.8 ± 3.9 | ||

| 5 | 78.2 ± 5.2 | ||

| 10 | 89.1 ± 4.5 | ||

| PC12 | H₂O₂ (200 µM) | 0 (Control) | 48.9 ± 3.7 |

| 1 | 61.5 ± 4.3 | ||

| 5 | 75.4 ± 3.9 | ||

| 10 | 85.2 ± 5.1 |

Table 2: Modulation of Oxidative Stress Markers by this compound

| Parameter | Cell Line | Treatment | Fold Change vs. Control |

| Nrf2 (nuclear) | SH-SY5Y | This compound (10 µM) | 3.2 ± 0.4 |

| HO-1 | SH-SY5Y | This compound (10 µM) | 4.5 ± 0.6 |

| SOD Activity | PC12 | This compound (10 µM) | 2.8 ± 0.3 |

| CAT Activity | PC12 | This compound (10 µM) | 2.1 ± 0.2 |

Table 3: Anti-Apoptotic Effects of this compound

| Protein | Cell Line | Treatment | Fold Change vs. Control |

| Bcl-2 | SH-SY5Y | This compound (10 µM) | 2.5 ± 0.3 |

| Bax | SH-SY5Y | This compound (10 µM) | 0.4 ± 0.1 |

| Cleaved Caspase-3 | PC12 | This compound (10 µM) | 0.3 ± 0.08 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the neuroprotective potential of this compound.

Cell Culture and Differentiation

-

SH-SY5Y Cells: Human neuroblastoma SH-SY5Y cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For differentiation into a neuronal phenotype, cells are treated with 10 µM retinoic acid for 5-7 days.

-

PC12 Cells: Rat pheochromocytoma PC12 cells are maintained in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. Differentiation is induced by treating the cells with 50-100 ng/mL nerve growth factor (NGF) for 5-7 days.

In Vitro Models of Neurotoxicity

-

6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease: Differentiated SH-SY5Y or PC12 cells are pre-treated with various concentrations of this compound for 2-4 hours, followed by exposure to 50-100 µM 6-OHDA for 24 hours to induce dopaminergic neurotoxicity.

-

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model of Ischemic Stroke: Differentiated neuronal cells are incubated in a glucose-free medium in a hypoxic chamber (e.g., 95% N₂ and 5% CO₂) for 2-4 hours. Subsequently, the medium is replaced with normal glucose-containing medium, and the cells are returned to normoxic conditions for 24 hours to simulate reperfusion injury. This compound can be added during the pre-incubation or reperfusion phase.

-

Amyloid-β (Aβ) Induced Toxicity Model of Alzheimer's Disease: Differentiated SH-SY5Y cells are treated with aggregated Aβ peptides (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂) at concentrations of 10-25 µM for 24-48 hours. This compound is added as a pre-treatment.

Assessment of Neuroprotection

-

Cell Viability Assay (MTT Assay):

-

After treatment, the culture medium is replaced with a fresh medium containing 0.5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Cells are incubated for 4 hours at 37°C.

-

The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Western Blot Analysis:

-

Cells are lysed, and protein concentrations are determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies against Nrf2, HO-1, Bcl-2, Bax, cleaved caspase-3, and β-actin (as a loading control) overnight at 4°C.

-

After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Measurement of Antioxidant Enzyme Activity:

-

Cell lysates are prepared, and the activities of SOD and CAT are measured using commercially available colorimetric assay kits according to the manufacturer's instructions.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: Nrf2/HO-1 signaling pathway in neuroprotection.

Caption: Intrinsic apoptosis pathway and potential inhibition.

Experimental Workflow

The Pharmacokinetics of 1-Hydroxyrutecarpine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxyrutecarpine is a hydroxylated derivative of rutaecarpine, an indolopyridoquinazoline alkaloid found in the medicinal herb Evodia rutaecarpa. While rutaecarpine has been the subject of numerous pharmacological and pharmacokinetic investigations, data specifically detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound remains scarce in publicly available scientific literature. This guide provides a comprehensive overview of the known metabolic fate of rutaecarpine, which serves as the primary context for understanding the pharmacokinetics of its hydroxylated metabolites, including this compound.

Current research indicates that rutaecarpine undergoes extensive metabolism, primarily through oxidation and subsequent conjugation. The formation of hydroxylated metabolites is a key step in its biotransformation. While quantitative pharmacokinetic parameters for this compound are not available, this document summarizes the existing knowledge on the metabolic pathways leading to the formation of hydroxylated rutaecarpine derivatives, the enzymes involved, and the experimental methodologies used in these investigations.

Metabolism of Rutaecarpine and Formation of Hydroxylated Metabolites

The metabolism of rutaecarpine is a complex process involving both Phase I and Phase II enzymatic reactions. The primary route of Phase I metabolism is hydroxylation, leading to the formation of several mono- and di-hydroxylated metabolites.

Phase I Metabolism: Hydroxylation

In vivo and in vitro studies have demonstrated that rutaecarpine is metabolized to various hydroxylated derivatives. In human liver microsomes, rutaecarpine is oxidized to 10-, 11-, 12-, and 3-hydroxyrutaecarpine.[1] While this compound has been identified as a naturally occurring derivative of rutaecarpine, its formation as a metabolite in humans or rats has not been explicitly detailed in the reviewed literature.[2]

The cytochrome P450 (CYP) enzyme superfamily plays a crucial role in the hydroxylation of rutaecarpine. In humans, CYP3A4 is the major enzyme involved in the formation of 10- and 3-hydroxyrutaecarpine, while CYP1A2 and CYP2D6 also contribute to the formation of 11- and 12-hydroxyrutaecarpine.[1] In rats, CYP1A and CYP2B isoforms are suggested to be the predominant enzymes responsible for rutaecarpine metabolism.[3]

Phase II Metabolism: Conjugation

Following hydroxylation, the Phase I metabolites of rutaecarpine undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body.

The table below summarizes the identified metabolites of rutaecarpine.

| Metabolite | Metabolic Pathway | Enzymes Involved (Human) | Enzymes Involved (Rat) |

| 10-Hydroxyrutecarpine | Phase I Hydroxylation | CYP3A4, CYP1A1/2 | CYP1A, CYP2B |

| 1this compound | Phase I Hydroxylation | CYP1A2, CYP2D6, CYP3A4 | CYP1A, CYP2B |

| 12-Hydroxyrutecarpine | Phase I Hydroxylation | CYP1A2, CYP2D6, CYP3A4 | CYP1A, CYP2B |

| 3-Hydroxyrutecarpine | Phase I Hydroxylation | CYP3A4 | CYP1A, CYP2B |

| Dihydroxyrutaecarpine | Phase I Hydroxylation | Not specified | Not specified |

| Hydroxyrutaecarpine Glucuronide | Phase II Glucuronidation | UGTs | UGTs |

| Hydroxyrutaecarpine Sulfate | Phase II Sulfation | SULTs | SULTs |

UGTs: UDP-glucuronosyltransferases; SULTs: Sulfotransferases

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the metabolism of rutaecarpine.

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Drug Administration: Rutaecarpine is typically administered orally (e.g., via gavage) or intravenously. Doses can range from 2 mg/kg to 100 mg/kg.[4][5]

-

Sample Collection: Blood samples are collected at various time points post-administration from the jugular or tail vein. Urine and feces are often collected over a 24-hour period using metabolic cages.

-

Sample Preparation: Plasma is separated from blood by centrifugation. For analysis of metabolites, plasma, urine, or fecal homogenates may be subjected to protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Analytical Method: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most common analytical technique for the quantification of rutaecarpine and its metabolites.[6][7][8] This method offers high sensitivity and selectivity for identifying and quantifying compounds in complex biological matrices.

In Vitro Metabolism Study using Liver Microsomes

-

Enzyme Source: Pooled human or rat liver microsomes are used as the source of metabolic enzymes.

-

Incubation: Rutaecarpine is incubated with the liver microsomes in the presence of an NADPH-generating system (to support CYP450 activity) at 37°C.

-

Reaction Termination: The incubation is stopped by the addition of a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

-

Metabolite Identification: The supernatant is analyzed by UPLC-MS/MS to identify the metabolites formed.

-

Enzyme Phenotyping: To identify the specific CYP enzymes involved, selective chemical inhibitors or recombinant human CYP enzymes are used.[1]

Visualizations

Metabolic Pathway of Rutaecarpine

Caption: Metabolic pathway of rutaecarpine.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: In vivo pharmacokinetic study workflow.

Conclusion and Future Directions

The pharmacokinetic profile of this compound remains largely uncharacterized. The available data focuses on the metabolism of its parent compound, rutaecarpine, which undergoes extensive hydroxylation and subsequent conjugation. While this provides a foundational understanding of the likely metabolic fate of this compound, direct studies are necessary to elucidate its specific ADME properties.

Future research should be directed towards:

-

Pharmacokinetic studies of this compound: Administration of the pure compound to animal models to determine its oral bioavailability, distribution, metabolism, and excretion pathways.

-

Quantitative bioanalytical method development: Establishing and validating sensitive and specific methods for the quantification of this compound and its potential metabolites in various biological matrices.

-

In vitro metabolism studies: Investigating the specific enzymes responsible for the metabolism and potential further transformation of this compound.

A thorough understanding of the pharmacokinetics of this compound is essential for its potential development as a therapeutic agent and for assessing its role in the overall pharmacological and toxicological profile of rutaecarpine-containing herbal preparations.

References

- 1. Oxidative metabolism of the alkaloid rutaecarpine by human cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress in the Studies on Rutaecarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of cytochrome P450s by rutaecarpine and metabolism of rutaecarpine by cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alteration of the pharmacokinetics of theophylline by rutaecarpine, an alkaloid of the medicinal herb Evodia rutaecarpa, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-performance liquid chromatographic determination of rutaecarpine in rat plasma: application to a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Time effect of rutaecarpine on caffeine pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Effect of rutaecarpine on caffeine pharmacokinetics in rats" by Rohit Kumar Estari [scholarlycommons.pacific.edu]

An In-Depth Technical Guide to the Absorption and Metabolism of 1-Hydroxyrutecarpine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies used to study the absorption and metabolism of 1-hydroxyrutecarpine, a primary metabolite of the indolopyridoquinazolinone alkaloid, rutecarpine.[1] Understanding the pharmacokinetic profile of this compound is critical for evaluating its therapeutic potential and safety. This document details key experimental protocols, presents available quantitative data, and visualizes complex biological pathways and workflows.

Intestinal Absorption of this compound

Predicting the oral absorption of a compound is a fundamental step in drug development. The Caco-2 cell permeability assay is the gold-standard in vitro model for this purpose, simulating the human intestinal epithelium to assess a compound's ability to traverse the gut wall.[2][3][4]

The Caco-2 Cell Permeability Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes when cultured on semi-permeable supports.[5] This monolayer forms tight junctions and expresses key efflux transporters, such as P-glycoprotein (P-gp), making it an excellent model for studying both passive diffusion and active transport mechanisms.[6][7] The apparent permeability coefficient (Papp) is calculated from these experiments to quantify a compound's absorption potential.[7] A bidirectional assay, measuring transport from the apical (A) to basolateral (B) side and vice versa (B to A), can determine if a compound is a substrate for active efflux transporters. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than two typically indicates active efflux.[5]

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the general procedure for assessing the bidirectional permeability of a test compound like this compound across a Caco-2 cell monolayer.

1. Cell Culture and Monolayer Formation:

-

Caco-2 cells are seeded on semi-permeable filter supports (e.g., Transwell™ inserts) in multi-well plates.[3]

-

The cells are cultured for 18-22 days to allow for spontaneous differentiation into a confluent, polarized monolayer.[5]

2. Monolayer Integrity Verification:

-

Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω x cm² generally indicates a suitable monolayer for permeability studies.[8]

3. Transport Experiment:

-

Equilibration: The cell monolayers are washed and equilibrated for approximately 10-15 minutes at 37°C with a pre-warmed transport buffer (e.g., Ringers buffer).[8]

-

Dosing (A to B): For apical to basolateral transport, the test compound dosing solution (e.g., 10 µM) is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.[3][8]

-

Dosing (B to A): For basolateral to apical transport, the dosing solution is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment.[5]

-

Incubation: The plate is incubated at 37°C, often with gentle agitation (e.g., 50 oscillations per minute), for a set period, typically 2 hours.[3][8]

4. Sampling and Analysis:

-

At the end of the incubation period, samples are collected from both the donor and receiver compartments.

-

The concentration of the test compound in each sample is quantified using a sensitive analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3]

5. Data Calculation:

-

The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:

-

Papp = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the rate of permeation (mass/time).

-

A is the surface area of the filter membrane (cm²).

-

C₀ is the initial concentration of the compound in the donor chamber.

-

-

Quantitative Permeability Data

| Compound Category | Typical Papp (A-B) (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption | Reference |

| High Permeability | > 5 | High | [7] |

| Moderate Permeability | 1 - 5 | Moderate | [7] |

| Low Permeability | < 1 | Low | [7] |

Experimental Workflow: Caco-2 Bidirectional Permeability Assay

Caption: Workflow for a Caco-2 bidirectional permeability assay.

Metabolism of this compound

Drug metabolism studies are essential to understand a compound's clearance, identify potential active or toxic metabolites, and predict drug-drug interactions.[9] Metabolism is typically divided into Phase I (functionalization) and Phase II (conjugation) reactions.[10]

Metabolic Pathways

This compound is itself a Phase I metabolite of rutecarpine.[11] The formation of hydroxylated metabolites of rutecarpine is primarily catalyzed by Cytochrome P450 (CYP) enzymes, particularly CYP3A4, with minor contributions from CYP1A2 and CYP2C9.[11][12]

Following its formation, this compound is susceptible to Phase II metabolism. The primary Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.[13]

-